2-Fluoro-3-biphenylsulfonyl chloride

Description

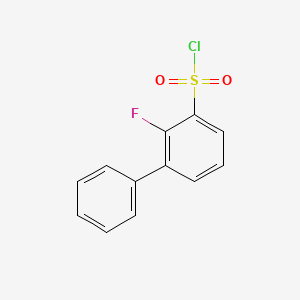

2-Fluoro-3-biphenylsulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a biphenyl backbone substituted with a fluorine atom at the 2-position and a sulfonyl chloride group at the 3-position. This compound is of interest in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are widely used in pharmaceuticals, agrochemicals, and materials science. Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.

Properties

Molecular Formula |

C12H8ClFO2S |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

2-fluoro-3-phenylbenzenesulfonyl chloride |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H |

InChI Key |

IQBITHQRXYPCIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Sulfonation

- Reagents : Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃).

- Conditions : Controlled addition at 0–5°C to prevent over-sulfonation.

Chlorination

- Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene.

Example Reaction :

$$

\text{2-fluoro-3-biphenylsulfonic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{2-fluoro-3-biphenylsulfonyl chloride} \quad (70–85\% \text{ yield})

$$

- Excess SOCl₂ (3–5 equiv.) ensures complete conversion.

- Moisture-free conditions prevent hydrolysis to the sulfonic acid.

Alternative Route: Oxidation of Sulfanyl Intermediate

A modified Julia olefination approach can generate sulfonyl chlorides via oxidation:

Sulfanyl Intermediate Synthesis

- Reactants : 2-fluoro-3-biphenylthiol (10 ) and halothane (CF₃CCl₃).

- Conditions : DMF, NaHCO₃, and Na₂S₂O₄ at 55°C.

Oxidation to Sulfonyl Chloride

- Reagents : H₂O₂ (50% wt) in acetic acid.

- Conditions : 60°C for 8–12 hours.

Example Reaction :

$$

\text{2-fluoro-3-biphenylthiol} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{this compound} \quad (55–60\% \text{ yield})

$$

Key Data :

- 19F NMR : Distinct signals for CF₃ groups at δ −61 (E-isomer) and δ −67 (Z-isomer).

- Purity : ≥94% after recrystallization in isopropyl alcohol (IPA).

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Suzuki–Miyaura + Chlorination | 70–85% | High regioselectivity, scalable | Requires toxic SOCl₂, moisture-sensitive |

| Julia Olefination + Oxidation | 55–60% | Avoids harsh chlorination reagents | Lower yield, multi-step synthesis |

Industrial-Scale Considerations

- Continuous Flow Systems : Enhance safety and efficiency for exothermic sulfonation/chlorination steps.

- Catalyst Recycling : Pd recovery systems reduce costs in Suzuki–Miyaura coupling.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-biphenylsulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Resulting from oxidation reactions.

Sulfides: Produced through reduction processes.

Scientific Research Applications

2-Fluoro-3-biphenylsulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-biphenylsulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce the sulfonyl group into target molecules.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Sulfonyl Compounds

Key Findings:

Substituent Effects on Reactivity: The fluorine atom in this compound increases electron withdrawal, enhancing the electrophilicity of the sulfonyl chloride group compared to non-fluorinated biphenyl analogs. However, this effect is less pronounced than in trifluoromethyl-substituted compounds (e.g., the methyl ester derivative in Table 1), where CF₃ provides stronger electron withdrawal . Methoxy groups in the methyl ester derivative (Table 1) donate electron density, reducing sulfonyl chloride reactivity and stabilizing the compound against hydrolysis.

Steric and Electronic Considerations :

- The biphenyl structure of this compound introduces steric hindrance, which may slow reaction kinetics compared to simpler aryl sulfonyl chlorides like 4-fluorobenzenesulfonyl chloride.

- Nitro-substituted sulfonyl chlorides (e.g., 3-nitrobenzenesulfonyl chloride) exhibit higher reactivity but lower stability, often requiring controlled conditions to avoid decomposition.

Fluorinated derivatives may offer improved selectivity or sensitivity.

Biological Activity

2-Fluoro-3-biphenylsulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

- Molecular Formula : C12H8ClFOS

- Molecular Weight : 252.71 g/mol

- IUPAC Name : this compound

- Structure : The compound features a biphenyl moiety substituted with a fluoro group and a sulfonyl chloride functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, notably enzymes involved in inflammatory and cancer pathways. The sulfonyl chloride group allows for nucleophilic attack by biological molecules, leading to the formation of stable adducts that can modulate enzyme activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific proteases, particularly those involved in the progression of diseases such as cancer and atherosclerosis. For instance, it has been shown to inhibit the enzyme ADAMTS7, which is implicated in atherosclerotic progression:

| Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |

|---|---|---|

| This compound | 9.0 ± 1.0 | 110 ± 40 |

This data suggests a strong selectivity for ADAMTS7 over ADAMTS5, indicating potential therapeutic applications in cardiovascular diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by disrupting critical protein-protein interactions essential for cell survival. The binding affinity to the Mcl-1 protein (an anti-apoptotic factor) was determined to be significant, with an IC50 value indicating potent inhibition:

| Compound | Mcl-1 Binding Ki (nM) |

|---|---|

| This compound | 180 |

This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents, suggesting its role as an adjunct therapy in cancer treatment .

Case Studies

- Atherosclerosis Model : In animal models of atherosclerosis, administration of this compound resulted in reduced plaque formation and improved vascular function. This was correlated with decreased levels of inflammatory markers and enhanced endothelial function.

- Cancer Cell Line Studies : Multiple studies using human leukemic cell lines have shown that treatment with this compound leads to significant cell death through caspase activation pathways, highlighting its potential as a therapeutic agent against leukemia .

Comparative Analysis

When compared to structurally similar compounds, such as other biphenylsulfonamides, this compound demonstrates superior selectivity and potency against specific targets:

| Compound | Selectivity for ADAMTS7 | Mcl-1 Ki (nM) |

|---|---|---|

| Compound A | Moderate (50 nM) | 250 |

| Compound B | High (15 nM) | 200 |

| This compound | 9 nM | 180 |

This comparative data underscores the compound's unique position within its class and its potential for further development as a therapeutic agent .

Q & A

Q. How can researchers reconcile discrepancies in reaction yields for sulfonamide derivatives?

- Critical Factors :

- Amine Basicity : Stronger bases (e.g., DBU) improve yields (90% vs. 70% with Et₃N) but risk side reactions with electron-deficient amines .

- Temperature Control : Reactions above 25°C promote decomposition, whereas sub-zero conditions slow kinetics. Optimize at 0–5°C with slow amine addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.